methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural attributes include:
- Substituents:
- A 3-methoxynaphthalene-2-amido group at position 2, introducing significant steric bulk and extended π-conjugation.
- Tetramethyl groups at positions 5 and 7, enhancing lipophilicity and possibly metabolic stability.
- A methyl ester at position 3, common in prodrug formulations for improved bioavailability.
Properties
IUPAC Name |
methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-24(2)13-17-19(23(29)31-6)22(32-20(17)25(3,4)27-24)26-21(28)16-11-14-9-7-8-10-15(14)12-18(16)30-5/h7-12,27H,13H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFMUGRWTKPJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene and thieno[2,3-c]pyridine intermediates. Common synthetic routes include:
Naphthalene Intermediate Synthesis: The naphthalene moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by methoxylation.
Thieno[2,3-c]pyridine Core Formation: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the naphthalene and thieno[2,3-c]pyridine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares its thieno[2,3-c]pyridine core with several analogs but differs in substituent groups. Key comparisons include:
*Similarity scores (0–1) based on structural overlap with the target compound .
Key Observations :
- The Boc-protected analog (CAS 193537-14-3) shares the thieno[2,3-c]pyridine core and ester group but lacks the bulky naphthalene amido group, resulting in a higher similarity score (0.86).
- Thiophene-based analogs (e.g., CAS 43088-42-2) score lower (0.67) due to the absence of the pyridine ring .
- Heterocyclic systems like thiazolo[3,2-a]pyrimidine (11b) exhibit distinct reactivity and electronic properties due to additional nitrogen atoms and conjugated double bonds .
Physicochemical Properties
Data from analogs provide indirect insights:
Q & A
Q. What are the recommended synthetic routes for methyl 2-(3-methoxynaphthalene-2-amido)thieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves a multi-step process:
- Step 1 : Construct the thieno[2,3-c]pyridine core via cyclization of substituted thiophene precursors under acidic or basic conditions.
- Step 2 : Introduce the 3-methoxynaphthalene-2-amide moiety using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF) .
- Step 3 : Esterify the carboxyl group using methanol under reflux with catalytic sulfuric acid. Key challenges include optimizing reaction temperatures (60–100°C) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at 5,5,7,7 positions) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H] for CHNOS: 514.19) .
- IR Spectroscopy : Detect characteristic peaks for amide (1650–1680 cm) and ester (1720–1740 cm) groups .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Collect spills with non-sparking tools and dispose via certified chemical waste protocols .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antioxidant Activity : DPPH radical scavenging assay (IC comparison with ascorbic acid) .
- Anti-inflammatory Potential : Carrageenan-induced rat paw edema model (dose-dependent inhibition of COX-2) .
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Modify Substituents : Replace the methoxynaphthalene group with other aromatic amides (e.g., 4-cyanophenyl) to assess electronic effects on bioactivity .
- Comparative Studies : Test analogs lacking methyl groups on the thienopyridine core to evaluate steric contributions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or DNA topoisomerases .
Q. What strategies resolve contradictions in reported toxicity data?
- Empirical Testing : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to validate conflicting H-statement classifications .
- Dose-Response Analysis : Use in vitro assays (e.g., Ames test for mutagenicity) to clarify thresholds for irritation or genotoxicity .
Q. How should stability studies be designed for long-term storage?
- Condition Variations : Test degradation under humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines) .
- Analytical Monitoring : Track ester hydrolysis via HPLC (C18 column, acetonitrile/water gradient) over 6–12 months .
Q. What advanced synthetic methodologies improve yield and purity?
- Flow Chemistry : Optimize coupling reactions in continuous flow reactors to enhance reproducibility and reduce side-products .
- Catalytic Systems : Explore palladium-catalyzed amidation for regioselective functionalization .
- Purification Techniques : Use preparative HPLC with trifluoroacetic acid modifier to isolate >98% pure product .
Q. How can mechanistic insights into its biological activity be gained?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated cells .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., COX-2) using fluorogenic substrates .
- Metabolomics : LC-MS profiling to track downstream metabolic perturbations (e.g., arachidonic acid pathways) .
Q. What emerging applications warrant further exploration?
- Anticancer Drug Development : Evaluate synergy with cisplatin in multidrug-resistant cell lines .
- Neuroprotective Agents : Screen for activity in models of oxidative stress (e.g., HO-induced neuronal damage) .
- Material Science : Investigate its use as a ligand for metal-organic frameworks (MOFs) due to aromatic and heteroatom-rich structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
